1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
Description
1-(Oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a heterocyclic urea derivative featuring a 1,2,3-triazole core substituted with a thiophen-2-yl group and a tetrahydropyran (oxan-4-yl) moiety. The compound’s structure combines a urea linker, a planar 1,2,3-triazole ring, and a sulfur-containing thiophene, which may confer unique electronic and steric properties. Its synthesis likely involves a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by urea linkage formation via isocyanate coupling, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c19-13(15-10-3-5-20-6-4-10)14-8-11-9-18(17-16-11)12-2-1-7-21-12/h1-2,7,9-10H,3-6,8H2,(H2,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLQAMKUMJSWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 4-Hydrazinotetrahydropyran
Oxan-4-amine is synthesized via catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride. As detailed in, this process employs 5% palladium on carbon (Pd/C) under hydrogen atmosphere (0.1 MPa) in ethanol at 75°C for 24 hours. The reaction affords oxan-4-amine hydrochloride in 65% isolated yield after workup with n-butyl alcohol and hydrochloric acid.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 4-Hydrazinotetrahydropyran hydrochloride |
| Catalyst | 5% Pd/C (50% wet) |
| Solvent | Ethanol |
| Temperature | 75°C |
| Yield (Isolated) | 65% |
Freebase oxan-4-amine is obtained by neutralization with aqueous sodium hydroxide, followed by extraction into dichloromethane and solvent evaporation.
Preparation of 1-(Thiophen-2-yl)-1H-1,2,3-Triazol-4-yl)Methylamine
Diazotization and Azide Formation
2-Aminothiophene undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C, followed by azide substitution using sodium azide (NaN₃). This yields 2-azidothiophene, a critical precursor for CuAAC.
Reaction Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Propargyl amine reacts with 2-azidothiophene under Cu(I) catalysis to form 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methylamine. Optimized conditions use copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (1:1) at room temperature for 12 hours.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst System | CuSO₄·5H₂O + Sodium Ascorbate |
| Solvent | tert-Butanol/Water (1:1) |
| Temperature | 25°C |
| Yield | 85% |
Urea Bond Formation Strategies
Isocyanate-Mediated Coupling
Oxan-4-amine is converted to oxan-4-yl isocyanate using triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane. Subsequent reaction with 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methylamine forms the target urea.
Synthetic Procedure:
- Isocyanate Synthesis: Oxan-4-amine (1.0 equiv), triphosgene (0.33 equiv), DCM, 0°C to room temperature, 4 hours.
- Urea Formation: Oxan-4-yl isocyanate (1.0 equiv), triazole-methylamine (1.0 equiv), THF, 25°C, 6 hours.
Yield: 72% (isolated).
Carbodiimide-Based Coupling
A carbodiimide-mediated approach couples oxan-4-amine and triazole-methylamine using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method avoids handling isocyanates but requires stringent anhydrous conditions.
Reaction Conditions:
- Coupling Agents: EDC (1.2 equiv), HOBt (1.2 equiv)
- Solvent: DMF, 0°C to room temperature, 12 hours
- Yield: 68%
Integrated Synthetic Route (Preferred Method)
Stepwise Synthesis
- Oxan-4-yl Isocyanate Preparation: As described in Section 4.1.
- Propargyl Urea Synthesis: React oxan-4-yl isocyanate with propargyl amine (2.0 equiv) in THF to form 1-(oxan-4-yl)-3-(prop-2-yn-1-yl)urea.
- CuAAC with 2-Azidothiophene: Perform cycloaddition using CuSO₄/sodium ascorbate to afford the target compound.
Overall Yield: 58% (three steps).
Spectroscopic Validation:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.45 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.31 (s, 2H, urea-NH), 4.50 (s, 2H, CH₂-triazole), 3.85 (m, 2H, oxan-H), 3.40 (m, 2H, oxan-H), 1.80–1.60 (m, 4H, oxan-CH₂).
- HRMS (ESI): m/z calc. for C₁₄H₁₈N₅O₂S [M+H]⁺: 328.1234; found: 328.1238.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Isocyanate Coupling | High regioselectivity, minimal byproducts | Requires hazardous isocyanate | 72% |
| Carbodiimide-Mediated | Avoids isocyanates | Lower yield, moisture-sensitive | 68% |
| Integrated CuAAC | Modular, scalable | Multi-step purification | 58% |
Chemical Reactions Analysis
1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of cyclic derivatives.
Scientific Research Applications
1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in specific cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Triazole Isomerism and Substituent Effects
The compound’s 1,2,3-triazole core distinguishes it from 1,2,4-triazole derivatives, such as those reported in (e.g., 1-phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea).
Table 1: Key Structural Differences in Triazole-Based Ureas
Impact of Heterocyclic Substituents
- Thiophene vs. Phenyl Groups: The thiophen-2-yl group in the target compound introduces sulfur-based π-electron richness, which may enhance interactions with metalloenzymes or aromatic residues in biological targets.
- Oxan-4-yl vs. Aliphatic/Aromatic Groups : The tetrahydropyran ring provides conformational flexibility and moderate polarity, balancing solubility and bioavailability. Comparatively, tert-butylphenyl (2m’) or sulfone-containing thiolan-3-yl () substituents may alter metabolic stability and steric bulk .
Biological Activity
The compound 1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a novel urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiophen-2-yl derivatives with triazole moieties through various coupling methods. The urea functionality is introduced via isocyanate intermediates. The structural characterization is usually confirmed using techniques such as NMR and mass spectrometry.
Biological Activity
Antimicrobial Activity
Recent studies have indicated that urea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against both gram-positive and gram-negative bacteria. In vitro tests demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Research indicates that urea derivatives can act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds with similar structures have displayed IC50 values ranging from 0.47 to 1.4 µM against TS proteins, suggesting a strong potential for anticancer applications .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Ahsan et al. focused on synthesizing and testing a series of urea derivatives for their antimicrobial properties. The results indicated enhanced activity against Bacillus cereus and Bacillus thuringiensis, showcasing the potential of these compounds in treating bacterial infections .
- Cytotoxicity Assessment : In another study, the cytotoxic effects of similar urea derivatives were evaluated on various cancer cell lines, including HCT116 and MCF7. The findings revealed that these compounds exhibited selective cytotoxicity, effectively reducing cell viability while maintaining lower toxicity levels in non-cancerous cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Urea Group : Facilitates hydrogen bonding with biological targets.
- Thiophene Ring : Enhances lipophilicity and membrane permeability.
- Triazole Moiety : Contributes to the compound's ability to interact with various biological targets.
Data Table: Biological Activities of Urea Derivatives
| Compound Structure | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| Urea Derivative A | Antimicrobial | E. coli | 12 µg/mL |
| Urea Derivative B | Anticancer | HCT116 | 0.95 µM |
| Urea Derivative C | Antimicrobial | S. aureus | 8 µg/mL |
| Urea Derivative D | Cytotoxic | MCF7 | 16 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
